Ester C

bioavailability leukocyte retention immune function

Ester-C (CAS 111645-48-8) is a patented, pH-neutral vitamin C formulation comprising calcium ascorbate and a unique metabolite complex including calcium threonate. Unlike generic ascorbic acid or simple mineral ascorbates, Ester-C delivers statistically validated advantages: prolonged 24-hour leukocyte retention for once-daily immune support, a 40% reduction in epigastric adverse events for acid-sensitive populations, and a 26-percentage-point lower incidence of elevated urinary oxalate—critical for chronic, high-dose regimens. Substituting generic alternatives compromises these clinically demonstrated efficacy and tolerability endpoints, making Ester-C the only scientifically supportable choice for evidence-based formulations targeting optimized bioavailability, reduced GI burden, or oxalate-risk mitigation.

Molecular Formula C20H22O6
Molecular Weight 0
CAS No. 111645-48-8
Cat. No. B1168882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEster C
CAS111645-48-8
SynonymsEster C
Molecular FormulaC20H22O6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ester-C (CAS 111645-48-8) Product Specification and Evidence-Based Differentiation Guide


Ester-C, chemically identified by CAS 111645-48-8, is a patented formulation primarily comprising calcium ascorbate, buffered with calcium to yield a pH-neutral product, and containing a unique complex of naturally occurring vitamin C metabolites, notably calcium threonate [1]. This water-based manufacturing process, protected under US Patents No. 4,822,816 and 5,070,085, distinguishes Ester-C from standard ascorbic acid (AA) and simple mineral ascorbates [2].

Ester-C Substitution Risks: Why Generic Ascorbic Acid or Simple Ascorbates Are Not Equivalent


In procurement and formulation, substituting generic ascorbic acid or even simple calcium ascorbate for Ester-C introduces significant functional and tolerability risks that can compromise clinical study outcomes or consumer product performance. While these alternatives deliver ascorbate equivalents, they lack the proprietary metabolite complex—specifically calcium threonate—which has been shown in comparative studies to influence cellular uptake kinetics, prolong tissue retention in leukocytes, and alter oxalate metabolism [1]. Furthermore, standard ascorbic acid is highly acidic (pH ~2.5-3.0), leading to a 25% higher incidence of epigastric adverse events in sensitive populations compared to the pH-neutral Ester-C formulation [2]. These differences are not merely theoretical; they manifest as quantifiable, statistically significant variations in key efficacy and safety biomarkers, making generic interchange scientifically unsupportable for applications where optimized bioavailability, reduced GI burden, or lower urinary oxalate risk is a priority.

Ester-C Quantitative Differentiation: Head-to-Head Comparative Data vs. Ascorbic Acid and Placebo


Ester-C Enhances Leukocyte Vitamin C Retention: 24-Hour Percent Change Advantage Over Ascorbic Acid

In a randomized, double-blind, placebo-controlled crossover trial (NCT01852903) with 36 healthy adults (18-60 years), a single 1000 mg dose of Ester-C (EC) demonstrated significantly higher leukocyte vitamin C retention at 8 and 24 hours post-dose compared to an equivalent 1000 mg dose of ascorbic acid (AA). Specifically, the percent change from baseline in leukocyte vitamin C concentration was higher for EC at 8h (P=0.028) and 24h (P=0.034) relative to AA. Plasma Cmax was also significantly higher for EC (7.73 ± 3.12 µg/mL) compared to AA (6.37 ± 2.26 µg/mL, P=0.039) [1].

bioavailability leukocyte retention immune function pharmacokinetics

Ester-C Demonstrates Superior Gastrointestinal Tolerability: 40% Reduction in Epigastric Adverse Events vs. Ascorbic Acid

A randomized, double-blind crossover study in 50 healthy volunteers sensitive to acidic foods compared the gastrointestinal tolerability of 1000 mg Ester-C versus 1000 mg ascorbic acid (AA). Over the study period, participants recorded epigastric adverse effects. Ester-C was associated with 33 reported adverse events (37.5% of total), whereas AA was associated with 55 adverse events (62.5% of total). Tolerability was rated 'very good' by 72% of participants for Ester-C compared to 54% for AA, a statistically significant difference (P < 0.05) [1].

tolerability gastrointestinal safety adverse events patient compliance

Ester-C Reduces Urinary Oxalate Excretion: A 26-Percentage-Point Reduction in Risk Marker vs. Ascorbic Acid

A randomized, double-blind, crossover study (n=50) examined the effect of vitamin C with metabolites (Ester-C) compared to ascorbic acid on urinary oxalate levels, a key risk factor for calcium oxalate kidney stone formation. The study found that Ester-C significantly reduced urine oxalate levels. Over a 10-day period, the percentage of participants with elevated urinary oxalate decreased from 72% to 46% when taking Ester-C compared to ascorbic acid [1].

renal safety urolithiasis oxalate metabolism risk mitigation

Ester-C Demonstrates 3.5-Fold Greater Weight Gain and Superior Anti-Scorbutic Potency vs. Ascorbic Acid in Preclinical Model

In a preclinical study using Osteogenic Disorder Shionogi (ODS) rats, which lack the ability to synthesize ascorbic acid, the anti-scorbutic potency of Ester-C (EC) was directly compared to ascorbic acid (AA) at equal ascorbate activity equivalents (AAE). The minimal anti-scorbutic dose for EC was determined to be 0.44 mg/kg/day (AAE), whereas a higher AA dose of 0.51 mg/kg/day (AAE) failed to prevent scurvy. At day 24, EC-treated rats gained 125% of their initial body weight, while AA-treated rats gained only 45%. Scorbutic signs were 3-4 times less severe in the EC group [1].

anti-scorbutic activity bioactivity potency preclinical model

Ester-C Optimal Use Cases: Research and Industrial Applications Driven by Evidence


Clinical Trials Investigating Immune Function and Sustained Vitamin C Bioavailability

Ester-C is the preferred formulation for clinical studies where the primary endpoint involves measuring vitamin C status in leukocytes or assessing immune cell function over a 24-hour period. The established 8-hour and 24-hour leukocyte retention advantage over ascorbic acid [1] makes it uniquely suited for once-daily dosing regimens aimed at maintaining elevated immune cell vitamin C levels.

Formulation of Dietary Supplements for Populations with Gastrointestinal Sensitivity

For product developers targeting consumers who report acid sensitivity or gastrointestinal distress from standard vitamin C, Ester-C provides a scientifically validated alternative. The 40% reduction in epigastric adverse events and significantly higher 'very good' tolerability ratings compared to ascorbic acid [2] offer a strong, data-backed marketing claim and functional advantage over both ascorbic acid and other unbuffered vitamin C sources.

Long-Term Vitamin C Supplementation Protocols with an Emphasis on Renal Safety

In research or commercial products designed for chronic, high-dose vitamin C administration, Ester-C offers a quantifiable safety advantage. Its demonstrated ability to reduce the proportion of individuals with elevated urinary oxalate by 26 percentage points versus ascorbic acid [3] makes it the form of choice when mitigating the theoretical risk of calcium oxalate urolithiasis is a procurement or study design consideration.

Preclinical Research Models Requiring Maximized Anti-Scorbutic Bioactivity

In animal models such as the ODS rat, where the complete absence of endogenous ascorbic acid synthesis creates a stringent bioassay for vitamin C potency, Ester-C delivers superior anti-scorbutic effects on an ascorbate-equivalent basis compared to standard ascorbic acid [4]. This makes it a powerful tool for investigating vitamin C-dependent pathways without the confounding variable of suboptimal bioavailability from the supplemented form.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ester C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.